molecular formula C9H16S B14124905 1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane CAS No. 89051-28-5

1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane

Katalognummer: B14124905
CAS-Nummer: 89051-28-5
Molekulargewicht: 156.29 g/mol
InChI-Schlüssel: HLBDTNFDBHNLIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5,5-Trimethyl-3-thiabicyclo[410]heptane is a bicyclic sulfur-containing compound with the molecular formula C₉H₁₆S This compound is characterized by its unique bicyclic structure, which includes a sulfur atom integrated into the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 1,5,5-trimethylcyclohexane with sulfur or sulfur-containing reagents under high-temperature conditions. This reaction facilitates the formation of the bicyclic structure with the incorporation of the sulfur atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to isolate the desired compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.

    Substitution: The compound can undergo substitution reactions where functional groups replace hydrogen atoms on the carbon skeleton.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[4.1.0]heptane: A similar bicyclic compound without the sulfur atom.

    3,7,7-Trimethylbicyclo[4.1.0]heptane: Another bicyclic compound with a different substitution pattern.

Uniqueness

1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane is unique due to the presence of the sulfur atom in its bicyclic structure. This sulfur atom imparts distinct chemical reactivity and potential biological activity compared to similar compounds without sulfur.

Eigenschaften

CAS-Nummer

89051-28-5

Molekularformel

C9H16S

Molekulargewicht

156.29 g/mol

IUPAC-Name

1,5,5-trimethyl-3-thiabicyclo[4.1.0]heptane

InChI

InChI=1S/C9H16S/c1-8(2)5-10-6-9(3)4-7(8)9/h7H,4-6H2,1-3H3

InChI-Schlüssel

HLBDTNFDBHNLIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CSCC2(C1C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.